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Introduction

Tovinontrine (formerly IMR-687) is a selective phosphodiesterase 9 (PDE9) inhibitor under
investigation for the treatment of heart failure.[1][2] PDE9 is an enzyme that specifically
degrades cyclic guanosine monophosphate (cGMP), a key second messenger in the natriuretic
peptide signaling pathway.[3][4] In heart failure, particularly with preserved ejection fraction
(HFpEF), PDE9 expression is upregulated, leading to reduced cGMP levels and impaired
downstream signaling.[4] This contributes to pathological cardiac remodeling, including
cardiomyocyte hypertrophy and diastolic dysfunction. By inhibiting PDE9, tovinontrine aims to
increase intracellular cGMP concentrations, thereby enhancing the beneficial effects of the
natriuretic peptide system, which include vasodilation, lusitropy (myocardial relaxation), and
suppression of cardiac hypertrophy and fibrosis.

These application notes provide a comprehensive overview of key in vivo imaging techniques
and detailed protocols for assessing the cardiac effects of tovinontrine in preclinical models of
heart failure.

Signaling Pathway of Tovinontrine's Action
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Tovinontrine's mechanism of action is centered on the potentiation of the natriuretic peptide-
cGMP signaling cascade within cardiomyocytes.
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Figure 1: Tovinontrine's Mechanism of Action.

Experimental Workflow for Preclinical Evaluation

A multi-modal imaging approach is recommended to comprehensively evaluate the cardiac
effects of tovinontrine in a preclinical setting.
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Figure 2: Preclinical Imaging Workflow.

Data Presentation: Summary of Expected
Quantitative Effects

The following tables summarize the anticipated quantitative effects of a PDE9 inhibitor,
analogous to tovinontrine, based on preclinical studies in mouse models of heart failure with

preserved ejection fraction (HFpEF).

Table 1: Echocardiographic Parameters
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HFpEF Model HFpEF Model +
Parameter Control . .

(Vehicle) PDE9i
Diastolic Function
E/A Ratio 15+01 25+0.2 24+0.3
E' (cm/s) 45+0.3 2.8+0.2 29+0.2
E/E' 8.9+0.5 152+1.1 148+1.3
Systolic Function
Ejection Fraction (%) 65+5 62+6 507
Fractional Shortening

35+4 335 25+ 6
(%)
Cardiac Structure
LV Mass (mg) 857 120+ 10 115+9
Relative Wall
) 0.40 £ 0.03 0.55+0.04 0.53 £ 0.05

Thickness

*Note: Some studies
with other PDE9
inhibitors have
reported a reduction in
compensatory
contractile function.

Table 2: Cardiac MRI and Histological Parameters
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HFpEF Model HFpEF Model +
Parameter Control . .
(Vehicle) PDE9i
Cardiac MRI
LV End-Diastolic
45+5 42 + 6 48+ 7
Volume (L)
LV End-Systolic
16+3 16+4 24 + 5*
Volume (uL)
LV Mass (mg) 88+8 125+ 12 118 +11
Histology/Advanced
MRI
Cardiomyocyte Cross-
_ 250 £ 20 400 + 30 350+ 25
Sectional Area (um2)
Interstitial Fibrosis (%) 2.5+0.5 80x1.2 6.5+1.0
Table 3: PET Imaging and Biomarker Data
HFpEF Model HFpEF Model +
Parameter Control ] ]
(Vehicle) PDEO9i
PET Imaging
Myocardial 18F-FDG
10+2 15+3 12+25
Uptake (%ID/q)
Plasma Biomarkers
NT-proBNP (pg/mL) 200 £ 50 800 + 150 500 £ 100

Experimental Protocols
High-Frequency Echocardiography for Cardiac Function
and Structure
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Objective: To non-invasively assess left ventricular (LV) systolic and diastolic function, and
cardiac morphology.

Materials:

High-frequency ultrasound system with a linear array transducer (30-40 MHz for mice).

Animal anesthesia system (e.g., isoflurane).

Heated platform with integrated ECG and temperature monitoring.

Depilatory cream.

Ultrasound gel.
Protocol:

» Animal Preparation: Anesthetize the mouse with 1.5-2.0% isoflurane. Remove chest fur
using depilatory cream to ensure optimal image quality. Place the mouse in a supine position
on the heated platform to maintain body temperature at 37°C.

e Image Acquisition:

[¢]

Parasternal Long-Axis (PLAX) View: Obtain a clear view of the LV from the apex to the
aortic valve.

o M-Mode: From the PLAX view, acquire an M-mode image at the level of the papillary
muscles to measure LV internal dimensions at end-diastole (LVIDd) and end-systole
(LVIDs), as well as anterior and posterior wall thickness.

o Parasternal Short-Axis (SAX) View: Acquire images at the base, mid-papillary, and apical
levels.

o Pulsed-Wave Doppler: From the apical four-chamber view, place the sample volume at the
mitral valve leaflet tips to record mitral inflow velocities (E and A waves).

o Tissue Doppler Imaging: Place the sample volume at the lateral mitral annulus to measure
early (e') and late (a') diastolic tissue velocities.
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o Data Analysis:

o Calculate LV ejection fraction (EF) and fractional shortening (FS) from M-mode
measurements to assess systolic function.

o Determine the E/A ratio from mitral inflow Doppler to assess diastolic filling patterns.
o Calculate the E/e' ratio as an index of LV filling pressure and diastolic dysfunction.

o Measure LV mass and relative wall thickness from M-mode or B-mode images.

Cardiac Magnetic Resonance (CMR) Imaging for
Comprehensive Cardiac Assessment

Objective: To obtain high-resolution, three-dimensional data on cardiac anatomy, function, and
tissue characteristics.

Materials:

Small-animal MRI scanner (e.g., 7T or 9.4T).

ECG and respiratory gating system.

Animal-compatible contrast agent (e.g., gadolinium-based).

Anesthesia and physiological monitoring equipment.

Protocol:

e Animal Preparation: Anesthetize the animal and place it on a heated cradle within the
magnet. Secure ECG leads and a respiratory sensor for gating.

e Image Acquisition:

o Scout Images: Acquire multi-planar scout images to locate the heart.

o Cine Imaging: Acquire a stack of short-axis cine images covering the entire LV from base
to apex using a gated fast low-angle shot (FLASH) sequence. Acquire long-axis cine
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images (two- and four-chamber views).

o Late Gadolinium Enhancement (LGE): For fibrosis assessment, administer a gadolinium-
based contrast agent and acquire T1-weighted images 10-15 minutes post-injection.

o T1 Mapping: To quantify cardiomyocyte size, acquire pre- and post-contrast T1 maps.

o Data Analysis:

o Manually or semi-automatically segment the endocardial and epicardial borders on all
short-axis cine slices at end-diastole and end-systole.

o Calculate LV end-diastolic volume (EDV), end-systolic volume (ESV), stroke volume (SV),
and ejection fraction (EF).

o Calculate LV mass from the epicardial and endocardial volumes.
o Quantify the extent of fibrosis from LGE images.

o Analyze T1 maps to determine the intracellular lifetime of water, which correlates with
cardiomyocyte volume.

Positron Emission Tomography (PET) for Myocardial
Metabolism

Objective: To assess changes in myocardial glucose metabolism, which can be altered in heart
failure.

Materials:

o Small-animal PET/CT scanner.

e 8F-Fluorodeoxyglucose (*®F-FDG) radiotracer.

¢ Anesthesia and physiological monitoring equipment.

Protocol:
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e Animal Preparation: Fast the animal for 6-8 hours to enhance myocardial glucose uptake.
Anesthetize the animal and maintain normothermia.

» Radiotracer Injection and Uptake: Administer a bolus of 18F-FDG (e.g., ~10 MBq for a
mouse) via a tail vein catheter. Allow for a 30-60 minute uptake period.

e Image Acquisition:
o Position the animal in the PET/CT scanner.
o Perform a CT scan for attenuation correction and anatomical localization.

o Acquire a static PET scan for 15-20 minutes. Gating can be used to assess functional
parameters.

e Data Analysis:
o Reconstruct the PET images and co-register them with the CT data.

o Draw regions of interest (ROIs) around the myocardium to quantify the mean standardized
uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g).

o Compare 8F-FDG uptake between treatment and control groups to assess metabolic
changes.

Conclusion

The integrated use of echocardiography, cardiac MRI, and PET imaging provides a powerful,
multi-faceted approach to characterizing the therapeutic effects of tovinontrine on cardiac
structure, function, and metabolism in preclinical models of heart failure. The detailed protocols
and expected quantitative outcomes presented in these application notes offer a robust
framework for researchers and drug development professionals to rigorously evaluate the
potential of PDE9 inhibitors as a novel therapy for heart failure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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